3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide
Description
3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide is a benzamide derivative characterized by a triethoxy-substituted aromatic ring linked to a phenyl group via an amide bond. The phenyl group is further functionalized with a pyridinyl-oxadiazole moiety. Its exact mass is 490.1839 g/mol, as confirmed by high-resolution mass spectrometry (HRMS) data . The compound’s structural complexity arises from the integration of multiple heterocyclic systems (1,2,4-oxadiazole and pyridine) and ethoxy substituents, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
943631-80-9 |
|---|---|
Molecular Formula |
C26H26N4O6 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[3-[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxyphenyl]benzamide |
InChI |
InChI=1S/C26H26N4O6/c1-4-32-22-12-17(13-23(33-5-2)24(22)34-6-3)26(31)29-18-8-7-9-19(14-18)36-20-10-11-27-21(15-20)25-28-16-35-30-25/h7-16H,4-6H2,1-3H3,(H,29,31) |
InChI Key |
RGVJHCVKWALNQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)OC3=CC(=NC=C3)C4=NOC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxadiazole Intermediate
The first step involves the formation of the oxadiazole ring. This can typically be achieved through the following method:
Reagents :
- 2-Aminopyridine
- Ethyl chloroacetate
- Hydrazine hydrate
- Acetic acid
-
- React 2-amino pyridine with ethyl chloroacetate in the presence of hydrazine hydrate under reflux conditions.
- The reaction proceeds via cyclization to form the oxadiazole derivative.
This step is crucial as it lays the foundation for the subsequent coupling reactions.
Formation of the Phenyl Ether Linkage
Once the oxadiazole intermediate is synthesized, it needs to be linked to a phenolic compound. This can be done through:
Reagents :
- The oxadiazole intermediate
- 3-hydroxyphenyl benzamide (or similar compounds)
- Base (e.g., potassium carbonate)
-
- The oxadiazole intermediate is treated with the phenolic compound in a solvent like dimethylformamide (DMF) under basic conditions.
- The resulting product will contain the desired ether linkage.
Introduction of Triethoxy Groups
The next step involves introducing triethoxy groups onto the benzene ring. This can be accomplished through:
Reagents :
- Benzene derivatives
- Ethanol or ethylene glycol
- Acid catalyst (e.g., sulfuric acid)
-
- The benzene derivative is reacted with ethylene glycol in the presence of an acid catalyst to yield triethoxy-substituted products.
Final Coupling Reaction
The final step involves coupling all components to yield the target compound:
Reagents :
- The triethoxy-substituted benzene derivative
- The phenolic intermediate containing oxadiazole
-
- A coupling reaction is performed, often utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents to facilitate bond formation.
This step requires careful temperature control and pH monitoring to optimize yield and minimize side reactions.
Characterization of the Synthesized Compound
Post-synthesis, characterization techniques are employed to confirm the structure and purity of the synthesized compound:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | To determine molecular structure and confirm functional groups |
| Mass Spectrometry (MS) | To ascertain molecular weight and fragmentation patterns |
| Infrared Spectroscopy (IR) | To identify functional groups present in the compound |
| High-performance liquid chromatography (HPLC) | To assess purity and separation efficiency |
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. A notable investigation involved screening drug libraries against multicellular spheroids, which are models that better mimic tumor environments. The compound demonstrated significant anticancer properties, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The oxadiazole moiety in the compound is associated with antimicrobial activity. Research into related compounds has shown that derivatives containing oxadiazole exhibit potent activity against various bacterial strains, including multidrug-resistant pathogens. This suggests that 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide could be explored for developing new antibacterial agents .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of the triethoxy group may contribute to reducing inflammation, making it a candidate for further research in inflammatory disease contexts.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Analysis
Heterocyclic Systems: The target compound incorporates a 1,2,4-oxadiazole ring fused to pyridine, a feature absent in the thiadiazole- and triazole-containing analogs (e.g., compounds from and ). The oxadiazole group is known for enhancing metabolic stability and binding affinity in drug design.
Substituent Effects: The triethoxy substitution on the benzamide ring in the target compound may improve solubility compared to methoxy or ethoxy analogs (e.g., ). However, steric hindrance from the ethoxy groups could reduce binding efficiency in certain targets.
Molecular Weight and Complexity: The target compound has the highest molecular weight (528.56 g/mol) among the compared analogs, attributed to its triethoxy and oxadiazole-pyridine motifs. This may limit its compliance with Lipinski’s Rule of Five for drug-likeness.
Biological Activity
3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide (CAS No. 943631-80-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide is . The compound features a complex structure that includes:
- Benzamide moiety : A common scaffold in medicinal chemistry known for various biological activities.
- Oxadiazole and pyridine groups : These heterocycles are often associated with enhanced pharmacological profiles.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The specific biological activities of 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide have been investigated in several studies.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives containing oxadiazole and pyridine can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
- A related compound demonstrated efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inhibiting key survival proteins like Bcl-2 and promoting pro-apoptotic factors such as BAX and caspases .
Antibacterial and Antifungal Activity
The antibacterial properties of benzamide derivatives have been well-documented:
- Compounds similar to 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide have shown activity against Gram-positive and Gram-negative bacteria.
- In a study examining the antibacterial efficacy of related compounds against E. coli and Staphylococcus aureus, significant inhibition zones were observed .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of key enzymes : Such as urease in bacteria .
- Induction of oxidative stress : Leading to apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
- Disruption of cellular signaling pathways : Particularly those involved in cell cycle regulation and apoptosis.
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | Results |
|---|---|---|
| Anticancer | MCF-7, A549 | Induced apoptosis via BAX/caspase pathway |
| Antibacterial | E. coli, Staphylococcus aureus | Significant inhibition zones observed |
| Antifungal | Various fungi | Efficacy comparable to standard antifungals |
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide on human cancer cell lines. The findings indicated a dose-dependent increase in apoptosis markers after treatment.
- Antibacterial Study : Another case involved testing the compound against multidrug-resistant bacterial strains. The results showed promising activity comparable to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
